molecular formula C24H22N4 B10836372 Tetra-hydro-naphthyridine derivative 1

Tetra-hydro-naphthyridine derivative 1

Cat. No.: B10836372
M. Wt: 366.5 g/mol
InChI Key: WVIVDSQVVHCZNX-UHFFFAOYSA-N
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Description

Tetra-hydro-naphthyridine derivative 1 (hereafter referred to as THN-1) is a bicyclic heterocyclic compound characterized by a partially saturated naphthyridine core. Its synthesis typically involves multi-step reactions, such as substitutions under basic conditions or microwave-assisted cyclization. For instance, THN-1 derivatives are synthesized via chloride displacement from 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (21a) using alcohols like benzyl or fluorophenyl derivatives, yielding compounds such as 12a–12t with moderate efficiency (28–76% yields) . Key structural features include a 7,8-dihydro-1,6-naphthyridin-5(6H)-one backbone with variable substituents at positions 2 and 6 (e.g., methyl, isobutyl, or 4-fluorophenyl groups), which significantly influence pharmacological and physicochemical properties .

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

6-benzyl-N-quinolin-3-yl-7,8-dihydro-5H-2,6-naphthyridin-1-amine

InChI

InChI=1S/C24H22N4/c1-2-6-18(7-3-1)16-28-13-11-22-20(17-28)10-12-25-24(22)27-21-14-19-8-4-5-9-23(19)26-15-21/h1-10,12,14-15H,11,13,16-17H2,(H,25,27)

InChI Key

WVIVDSQVVHCZNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)NC3=CC4=CC=CC=C4N=C3)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Optimization of Reaction Conditions

The Heck reaction between 2-chloropyridine 23 and ethylene gas is pivotal for introducing the vinyl group. Initial screening of palladium catalysts and ligands (Table 1) revealed that Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) in DMF at 95°C achieved 69.6% conversion to 19 , with minimal residual 23 (13.8%). The use of ethylene gas under pressurized conditions improved atom economy compared to traditional Suzuki-Miyaura couplings requiring stoichiometric boronate reagents.

Table 1: Optimization of Heck Reaction Conditions for Vinylation of 23

EntryCatalyst (mol%)Ligand (mol%)Conversion of 23 (%)Yield of 19 (%)
1PdCl₂ (20)(p-Tol)₃P (40)20.253.6
4Pd(dppf)Cl₂ (10)69.613.8
6Method B94.5ND

Method B employed Pd(OAc)₂/Xantphos with 1-propanol as the solvent, achieving near-quantitative conversion.

Role of Ligands and Solvents

Phosphine ligands such as Xantphos and DPEphos stabilized palladium intermediates, suppressing β-hydride elimination. Polar aprotic solvents (DMF, 1-propanol) facilitated oxidative addition of chloropyridine, while ethylene gas pressure (5–10 bar) ensured sufficient alkene concentration.

One-Pot Hydroamination/Cyclization

Mechanism and Conditions

Heating 19 in methanolic ammonia at 60°C induced tandem hydroamination and cyclization to form dihydronaphthyridine 17 (87% yield). The reaction proceeds via nucleophilic attack of ammonia on the α,β-unsaturated ketone, followed by intramolecular aldol condensation. This step is notable for avoiding harsh acids or bases typically required for Friedländer annulations.

Byproduct Formation and Mitigation

A minor byproduct, aromatized 26 (∼5%), formed via oxidation of 17 under ambient conditions. Introducing degassed solvents and conducting reactions under nitrogen minimized 26 to <2%.

Enantioselective Transfer Hydrogenation

Catalyst Screening

Asymmetric reduction of 17 to 16 employed Ru(III)-(S)-TsDPEN catalysts (Noyori-type), achieving 98.8% enantiomeric excess (ee) with HCO₂Na as the hydrogen donor in iPrOH/H₂O (Table 2).

Table 2: Enantioselective Hydrogenation of 17 to 16

EntryCatalyst (mol%)BaseSolventee (%)Yield (%)
1Ru-(S)-TsDPEN (5)HCO₂NaiPrOH/H₂O98.895
3Ru-(R)-TsDPEN (5)(iPr)₂NEtToluene99.987

Base and Solvent Effects

Protic solvents (iPrOH) enhanced catalyst turnover, while HCO₂Na improved hydride transfer efficiency compared to organic bases.

Alternative Synthetic Approaches

Suzuki-Miyaura Coupling

A patent describes coupling 2-chloropyridine 23 with potassium trifluorovinylborate using Pd(dppf)Cl₂ (0.7 mol%) in 1-propanol, yielding 19 in 87% after recrystallization. This method, however, required stoichiometric boronate reagents, reducing atom economy.

Comparative Analysis of Methods

The Heck/cyclization/hydrogenation route outperforms alternatives in scalability (25% overall yield vs. 4% for Pictet-Spengler routes) and enantiocontrol (98.8% ee). Continuous flow methods offer rapid synthesis but require specialized equipment. Traditional Friedländer annulations suffer from regiochemical impurities and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

Tetra-hydro-naphthyridine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: Such as platinum dioxide for reduction reactions.

    Substituting agents: For substitution reactions.

Major Products Formed

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Synthesis of Tetra-hydro-naphthyridine Derivative 1

Recent advancements in synthetic methodologies have facilitated the efficient production of tetra-hydro-naphthyridine derivatives. For instance, an asymmetric synthesis approach has been developed that utilizes a Heck-type vinylation process and enantioselective transfer hydrogenation, allowing for the creation of chiral tetrahydronaphthyridine compounds without the need for extensive purification processes .

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a valuable candidate for therapeutic applications:

  • Antimicrobial Activity : Various studies have demonstrated that derivatives of tetra-hydro-naphthyridine possess significant antimicrobial properties against a range of pathogens, including multidrug-resistant strains. For example, certain derivatives have shown potent antitubercular activity, outperforming traditional antibiotics like isoniazid .
  • Anticancer Properties : Research indicates that tetra-hydro-naphthyridine derivatives can induce programmed cell death in cancer cells. Some compounds have been evaluated for their antiproliferative effects against different cancer cell lines, showing promising results in inhibiting tumor growth .
  • Neuroprotective Effects : The potential applications of these compounds extend to neurological disorders. Studies suggest that tetra-hydro-naphthyridine derivatives may offer protective effects against neurodegenerative diseases such as Alzheimer's and multiple sclerosis due to their ability to modulate neuroinflammatory pathways .

Therapeutic Applications

The therapeutic potential of this compound is vast:

  • Inflammatory Diseases : As an H3 receptor ligand, this compound has been investigated for its role in treating inflammatory and allergic conditions . Its mechanism involves modulating histamine pathways, which could provide relief from symptoms associated with these diseases.
  • HIV Treatment : Specific derivatives have been identified as allosteric inhibitors of HIV-1 integrase, showcasing their potential in antiviral therapy . This highlights the versatility of tetra-hydro-naphthyridine compounds in addressing complex viral infections.

Data Summary and Case Studies

A comprehensive analysis of various studies illustrates the diverse applications and efficacy of this compound:

Study ReferenceApplication AreaKey Findings
AntimicrobialPotent against multidrug-resistant tuberculosis strains
AnticancerInduces programmed cell death in cancer cells
NeuroprotectionPotential benefits in Alzheimer's and multiple sclerosis
HIV TreatmentAllosteric inhibition of HIV-1 integrase

Mechanism of Action

The mechanism of action of tetra-hydro-naphthyridine derivative 1 involves its interaction with specific molecular targets and pathways. For example, certain derivatives of naphthyridines have been shown to act as inhibitors of enzymes or receptors involved in disease processes. The specific functional groups and structural features of the compound determine its binding affinity and activity .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : THN-1 derivatives exhibit variable yields (28–76%) depending on substituent bulkiness. For example, 3-fluorophenyl groups yield higher efficiency (76%) compared to phenyl groups (28%) due to improved steric compatibility .
  • Structural Complexity : Tetrahydrobenzo[b][1,8]naphthyridines require transition-metal catalysis (e.g., Pd or Cu) for fused-ring formation, whereas THN-1 derivatives rely on simpler nucleophilic substitutions .

Pharmacological Activity Comparison

Compound Class Biological Activity Efficacy (vs. Controls) Mechanism Insights Reference
THN-1 Derivatives Not explicitly stated in evidence N/A Structural analogs act as kinase inhibitors or allosteric modulators
Benzo[b]-1,8-naphthyridines Multidrug resistance (MDR) reversal 2–5× potency over verapamil Competitive P-glycoprotein inhibition
1,8-Naphthyridine derivatives Anti-Parkinson’s activity IC₅₀ = 12–18 μM (in silico) Dopamine receptor agonism
Thieno[3,2-c][1,7]naphthyridines Anticancer (preclinical) Moderate cytotoxicity (GI₅₀ = 10–50 μM) Topoisomerase inhibition

Key Observations :

  • MDR Reversal : Benzo[b]-1,8-naphthyridines outperform verapamil in chemosensitizing cancer cells, attributed to optimal side-chain hydrophobicity .

Physicochemical and Reactivity Differences

Compound Class Solubility (LogP) Thermal Stability Reactivity with Electrophiles Reference
THN-1 Derivatives 2.1–3.5 (moderate) Stable ≤ 150°C Susceptible to C-6 alkylation
1,8-Naphthyridines 1.8–2.8 Stable ≤ 200°C Electrophilic aromatic substitution at C-4
Thieno-fused derivatives 3.0–4.2 (low) Decomposes ≥ 180°C Thiophene ring oxidation

Key Observations :

  • THN-1 : Moderate lipophilicity (LogP ~2.1–3.5) allows better blood-brain barrier penetration compared to hydrophilic 1,8-naphthyridines .
  • Reactivity : THN-1’s C-6 position is highly reactive toward alkylation, enabling diversification for SAR studies .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing tetra-hydro-naphthyridine derivatives, and how are they optimized for regioselectivity?

  • Answer : Tetra-hydro-naphthyridine derivatives are commonly synthesized via multi-component reactions (MCRs) or transition-metal-catalyzed cyclization. For example, describes a one-pot, regioselective synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines using aryl aldehydes and aminopyridines, achieving yields >88% . Optimization involves adjusting reaction temperature (e.g., Dowtherm A at reflux) and catalysts (e.g., Pd/CaCO₃ for hydrogenation steps). Regioselectivity is confirmed via ¹H-NMR and ¹³C-NMR to verify substituent positions .

Q. How are structural and purity characteristics of tetra-hydro-naphthyridine derivatives validated?

  • Answer : Characterization relies on spectroscopic and chromatographic methods:

  • IR spectroscopy : Confirms functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amine derivatives) .
  • NMR : ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C-NMR assigns quaternary carbons .
  • Mass spectrometry (ESI) : Validates molecular ion peaks (e.g., m/z 438.2 for brominated derivatives) .
  • Melting points : High melting points (>300°C) indicate crystalline purity .

Q. What are the primary biological activities associated with tetra-hydro-naphthyridine derivatives?

  • Answer : These derivatives exhibit broad biological activities, including antimicrobial (e.g., quinolone analogues like tosufloxacin ), antitumor (via kinase inhibition ), and anti-inflammatory effects. highlights their role as c-KIT inhibitors for cancer therapy, with structural modifications (e.g., chloro or nitro substituents) enhancing potency .

Advanced Research Questions

Q. How can data contradictions in pharmacological studies of tetra-hydro-naphthyridine derivatives be resolved?

  • Answer : Contradictions often arise from variations in substituents or assay conditions. For example:

  • Case study : Compound 11d (chloro-substituted) showed higher in vitro antitumor activity than 11e (bromo-substituted) despite similar yields . Resolution involves comparative pharmacokinetic studies (e.g., logP measurements) and molecular docking to assess target binding .
  • Methodology : Use HPLC purity checks (>98% by area) and replicate assays under standardized conditions (e.g., cell lines, incubation times) .

Q. What strategies improve the stability and bioavailability of tetra-hydro-naphthyridine derivatives in vivo?

  • Answer : Key approaches include:

  • Prodrug design : Esterification of carboxylic acid groups (e.g., ethyl ester derivatives in ) to enhance membrane permeability .
  • Nanocarrier systems : Lipid-based encapsulation (e.g., micelles in ) improves solubility in aqueous media .
  • Structural rigidification : Hydrogenation of naphthyridine cores (e.g., 5,6,7,8-tetrahydro derivatives in ) reduces metabolic degradation .

Q. How do catalytic systems influence the synthesis of complex tetra-hydro-naphthyridine scaffolds?

  • Answer : Transition metals (e.g., Pd, Cu) and acid catalysts enable diverse transformations:

  • Palladium catalysis : Facilitates Suzuki-Miyaura couplings for aryl substitutions (e.g., 4-chlorophenyl groups in ) .
  • Acid-mediated cyclization : HCl or acetic acid promotes intramolecular Friedländer condensations (e.g., pyrazolo-naphthyridines in ) .
  • Green chemistry : Surfactant-mediated reactions (e.g., SDS in water) achieve 97% yields for 1,6-naphthyridines .

Methodological Considerations

Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in this class?

  • Answer : SAR studies require:

  • Systematic substitution : Synthesize derivatives with halogens (Cl, Br), electron-withdrawing (NO₂), or bulky groups (tert-butyl) .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., c-KIT inhibitor co-crystals) or 3D-QSAR models .
  • In silico screening : Molecular dynamics simulations predict binding affinities (e.g., to ATP-binding pockets) .

Q. How can researchers address challenges in scaling up tetra-hydro-naphthyridine synthesis?

  • Answer : Scale-up hurdles include exothermic reactions and purification complexity. Solutions involve:

  • Flow chemistry : Continuous reactors for MCRs improve heat dissipation and reproducibility .
  • Chromatography-free purification : Recrystallization from ethanol/water mixtures (e.g., 95% recovery for 11e in ) .

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